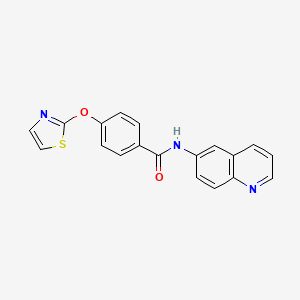
N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Synthesis and Anticancer Activity
- Discovery and Anticancer Properties : The synthesis of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides demonstrated significant anticancer activity across various cancer cell lines. These compounds were evaluated for their effects on prostate, breast, colon, and liver cancer cell lines, showing promising results due to their ability to inhibit human germ cell alkaline phosphatase, a known marker for prostate cancer development. The high yield of these compounds and their effectiveness in pre-clinical studies highlight their potential as anticancer agents (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Applications
- Quinoline Derivatives and Antimicrobial Activity : The preparation of quinoline derivatives containing an azole nucleus has shown good to moderate antimicrobial activity against a variety of microorganisms. This research provides insight into the potential use of quinoline derivatives as antimicrobial agents, highlighting the versatility of quinoline-based compounds in addressing bacterial infections (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Antitumor and Antiviral Activities
- Antitumor Quinazolinones : Water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to improve solubility and in vivo evaluation. These compounds exhibited up to 6-fold more cytotoxicity than CB30865 and retained unique biochemical characteristics, such as a delayed, non-phase specific, cell-cycle arrest, suggesting a potential for antitumor applications (Bavetsias et al., 2002).
properties
IUPAC Name |
N-quinolin-6-yl-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(22-15-5-8-17-14(12-15)2-1-9-20-17)13-3-6-16(7-4-13)24-19-21-10-11-25-19/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTKPYBXNYCVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

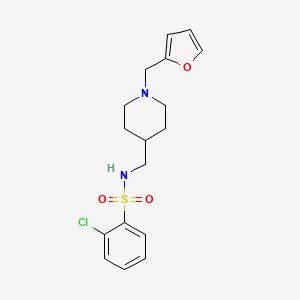
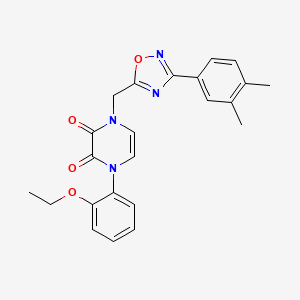
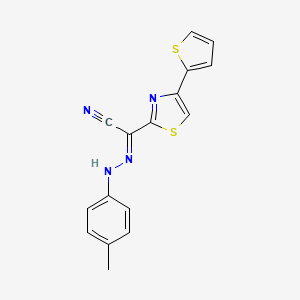
![4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2460854.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2460855.png)
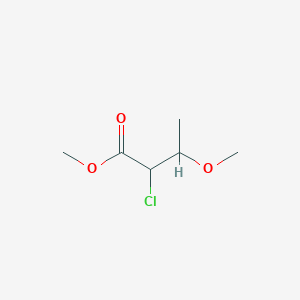

![1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2460862.png)
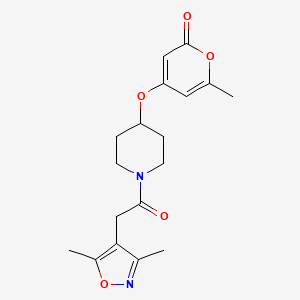
![11-[2-(3,4-Dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2460866.png)
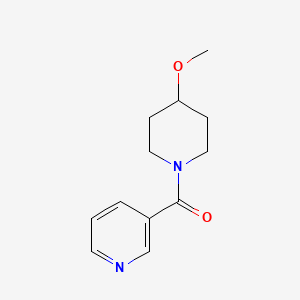
![3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2460871.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2460873.png)